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molecular formula C5H6O4-2 B8719724 Dimethylmalonate

Dimethylmalonate

Cat. No. B8719724
M. Wt: 130.10 g/mol
InChI Key: OREAFAJWWJHCOT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381823B2

Procedure details

204 ml of a 5.4 M solution of sodium methylate in methanol, 550 ml methanol and 145.5 g of dimethylmalonate are placed in a 2 litre flask equipped with a mechanical stirrer, thermometer and condenser, under nitrogen flow. After 30 minutes, 148 g of cyclohexylidenecyanoacetamide are added over a period of 30 minutes. The mixture is left under agitation for 1.5 hours at 30° C., after which 626 g of 15% NaOH are added, then heated under reflux for 1.5 hours. 400 ml of methanol are distilled and the mixture is acidified with 36% HCl to pH 3 then heated under reflux for 3 hours. By cooling to 25° C. a precipitate is formed which is filtered off, washed with water until the washing waters are neutral and dried under vacuum at 45° C. 69 g of 2,4-dioxo-3-azaspiro[5,5]undecane are obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
145.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step Two
Name
Quantity
626 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].C[C:5](C)(C([O-])=O)[C:6]([O-])=[O:7].[C:13]1(=[C:19](C#N)[C:20]([NH2:22])=[O:21])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.[OH-].[Na+]>CO>[O:7]=[C:6]1[NH:22][C:20](=[O:21])[CH2:19][C:13]2([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]2)[CH2:5]1 |f:0.1,4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
145.5 g
Type
reactant
Smiles
CC(C(=O)[O-])(C(=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
550 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
148 g
Type
reactant
Smiles
C1(CCCCC1)=C(C(=O)N)C#N
Step Three
Name
Quantity
626 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
WAIT
Type
WAIT
Details
The mixture is left under agitation for 1.5 hours at 30° C.
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
400 ml of methanol are distilled
TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
is formed which
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water until the washing waters
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 45° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1CC2(CC(N1)=O)CCCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 69 g
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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